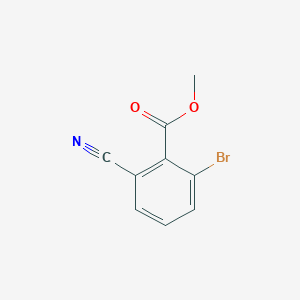

Methyl 2-bromo-6-cyanobenzoate

Description

Significance of Substituted Benzoic Acid Esters in Organic Synthesis

Substituted benzoic acid esters are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of organic molecules. acs.orgwikipedia.org Their utility stems from the reactivity of the ester functional group, which can be readily transformed into other functionalities such as carboxylic acids, amides, and alcohols. wikipedia.org This versatility makes them indispensable building blocks for fine chemicals, agrochemicals, pharmaceuticals, and materials. acs.org The presence of various substituents on the benzene (B151609) ring further enhances their synthetic value by allowing for precise control over the electronic and steric properties of the final products. researchgate.net For instance, the strategic placement of electron-withdrawing or electron-donating groups can influence the regioselectivity of subsequent reactions on the aromatic ring. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, including the esterification of substituted benzoic acids. usm.my While traditional methods can be slow, especially for sterically hindered acids, microwave heating in sealed vessels can significantly reduce reaction times and improve yields. researchgate.netusm.my

Role of Bromoarenes and Cyanobenzoates as Versatile Synthetic Intermediates

Bromoarenes , which are aromatic compounds containing a bromine atom, are highly valued in organic synthesis due to their ability to participate in a wide range of cross-coupling reactions. organic-chemistry.orgwikipedia.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgcem.comnih.gov The bromine atom serves as an excellent leaving group, facilitating reactions such as Suzuki, Heck, and Negishi couplings, which are fundamental for constructing complex molecular skeletons. cem.comnih.gov The synthesis of bromoarenes themselves can be achieved through various methods, including the bromination of electron-rich aromatic compounds. organic-chemistry.org

Cyanobenzoates , on the other hand, feature a cyano (nitrile) group, which is a versatile functional group that can be converted into several other important moieties. For example, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid. smolecule.com This transformative potential makes cyanobenzoates valuable precursors in the synthesis of pharmaceuticals and other biologically active molecules. smolecule.com

The combination of both a bromo and a cyano group on a benzoate (B1203000) framework, as seen in Methyl 2-bromo-6-cyanobenzoate, creates a trifunctional building block with orthogonal reactivity. This allows for selective manipulation of each functional group, providing a high degree of control in multistep synthetic sequences.

Overview of the Research Landscape for this compound and Analogues

The research landscape for this compound and its analogues is dynamic and expanding. A significant area of focus is its application as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, derivatives of this compound have shown potential in the development of enzyme inhibitors and receptor modulators.

The synthesis of this compound itself and its analogues is an active area of investigation. Researchers are continually developing more efficient and selective synthetic routes. The reactivity of this compound is also being extensively studied, with a focus on its participation in various chemical transformations, including nucleophilic substitution and cross-coupling reactions. smolecule.com

Analogues of this compound, such as those with different substitution patterns on the aromatic ring, are also of great interest. By systematically modifying the structure, chemists can fine-tune the compound's properties for specific applications. For example, the introduction of a hydroxyl group can alter its biological activity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | 1261840-54-3 | C₉H₆BrNO₂ | 240.05 | Methyl ester, Bromo, Cyano |

| Methyl 2-bromobenzoate | 610-94-6 | C₈H₇BrO₂ | 215.04 | Methyl ester, Bromo |

| Methyl 2-bromo-6-methylbenzoate | 99548-56-8 | C₉H₉BrO₂ | 229.07 | Methyl ester, Bromo, Methyl |

| Methyl 2-bromo-4-cyanobenzoate | 98592-04-2 | C₉H₆BrNO₂ | 240.05 | Methyl ester, Bromo, Cyano |

| 2-(Bromomethyl)-6-cyanobenzoic acid | 1261582-91-5 | C₉H₆BrNO₂ | 240.05 | Carboxylic acid, Bromomethyl, Cyano |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDYUNUPSUHYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261840-54-3 | |

| Record name | methyl 2-bromo-6-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 6 Cyanobenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide portion of Methyl 2-bromo-6-cyanobenzoate is an excellent electrophilic partner for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, a Suzuki reaction with an arylboronic acid would lead to the formation of a biaryl compound. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of both an electron-withdrawing cyano group and a methoxycarbonyl group on the ring can influence the efficiency of the oxidative addition step. Research has shown that 6-bromo derivatives are generally applicable to a wide scope of substrates in Suzuki-Miyaura reactions. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes, also typically catalyzed by palladium. organic-chemistry.org This reaction provides a powerful method for the synthesis of substituted alkenes. Reacting this compound with an alkene in the presence of a palladium catalyst and a base would yield a 2-cyano-6-(methoxycarbonyl)stilbene derivative. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. The Sonogashira coupling of this compound with a terminal alkyne would produce a methyl 2-cyano-6-(alkynyl)benzoate. This transformation is highly valued for the introduction of alkyne functionalities into aromatic systems. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-110 °C |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |

The bromine atom on the aromatic ring of this compound can be displaced by various nucleophiles, although this typically requires specific reaction conditions due to the lower reactivity of aryl halides compared to alkyl halides. The reactivity is enhanced by the presence of the electron-withdrawing cyano group. Strong nucleophiles, such as amines or thiols, can facilitate the substitution of the bromine atom, allowing for the formation of a wide range of derivatives. smolecule.com This type of reaction, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, is crucial for introducing heteroatomic functional groups onto the benzene (B151609) ring.

The aryl bromide moiety can also participate in radical reactions. A notable example is the abstraction of the bromine atom by a silyl (B83357) radical. In a process known as organophotoredox catalysis, a photogenerated silyl radical can be employed to abstract a bromine atom from an aryl bromide. rsc.org This process occurs via a single electron transfer (SET) mechanism, resulting in the formation of an aryl radical. rsc.orgrsc.org This highly reactive intermediate can then be intercepted by another reagent to form a new bond. This method represents a modern approach to initiating reactions at the C-Br bond under mild, light-induced conditions. rsc.org

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids and amines.

The cyano group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, will convert the nitrile into a carboxylic acid. libretexts.orggoogle.com The reaction proceeds through the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of a carboximidic acid, which tautomerizes to an amide intermediate. libretexts.org Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.org In this specific case, the product would be 2-bromo-6-(methoxycarbonyl)benzoic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) results in the formation of a carboxylate salt. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org The initially formed amide intermediate is then further hydrolyzed under the basic conditions to yield the carboxylate salt and ammonia. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: Comparison of Nitrile Hydrolysis Methods

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid, Ammonium Salt | Carboxylic Acid |

| Basic | NaOH or KOH solution, Heat | Carboxylate Salt, Ammonia | Carboxylic Acid (after acidification) |

The cyano group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions from the LiAlH₄ to the carbon-nitrogen triple bond. The resulting imine intermediate is then further reduced to the primary amine. For this compound, this reduction would yield methyl 2-bromo-6-(aminomethyl)benzoate, a compound containing both an amine and an ester functionality.

Nitrile Cycloaddition Reactions

The nitrile functionality in this compound serves as a potential site for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. In these reactions, the nitrile group can react with a 1,3-dipole to form a five-membered heterocyclic ring. A common class of 1,3-dipoles that react with nitriles are nitrile oxides, which can be generated in situ from aldoximes.

The reaction of an aryl nitrile, such as the cyano group in this compound, with a nitrile oxide (R-C≡N⁺-O⁻) would be expected to yield a 1,2,4-oxadiazole. The general mechanism for this [3+2] cycloaddition is believed to be a concerted pericyclic process. The regioselectivity of the addition is governed by the electronic properties of both the nitrile and the nitrile oxide, as dictated by frontier molecular orbital (FMO) theory. Generally, the reaction proceeds to yield 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.orgorganic-chemistry.org

While specific studies on the nitrile cycloaddition reactions of this compound are not extensively documented in the literature, theoretical studies on related benzonitrile (B105546) oxides provide insight into the factors governing these reactions. Density Functional Theory (DFT) calculations have been employed to study the regiochemistry and reaction mechanism of [3+2] cycloadditions between benzonitrile N-oxide and various dipolarophiles. These studies indicate that the reactions are typically polar, one-step processes. mdpi.com The presence of electron-withdrawing groups, such as the bromo and methyl ester groups in the target molecule, would be expected to influence the electronic properties of the nitrile and thus the rate and regioselectivity of the cycloaddition.

| Parameter | Value (in toluene) |

|---|---|

| ΔH‡ (kcal/mol) | 7.7 |

| ΔG‡ (kcal/mol) | 21.8 |

| ΔS‡ (cal/mol·K) | -47.3 |

| ΔHr (kcal/mol) | -49.0 |

| ΔGr (kcal/mol) | -37.0 |

This table presents data for a model system to illustrate the typical energetic profile of such cycloaddition reactions.

Reactions at the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and saponification/hydrolysis.

Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. The significant steric hindrance around the ester functionality in this compound, due to the ortho-substituents (bromo and cyano groups), is expected to play a crucial role in the rate and feasibility of this reaction.

Studies on the transesterification of sterically hindered methyl benzoates often require more forcing conditions or specialized catalysts to achieve reasonable conversion rates. For instance, solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acids with ortho-substituents, suggesting their potential utility in the transesterification of similarly hindered esters. researchgate.net The choice of alcohol and catalyst is critical in overcoming the steric barrier.

| Substituted Benzoic Acid | Catalyst | Yield (%) |

|---|---|---|

| 2-Methylbenzoic Acid | Zr/Ti Solid Acid | 85.3 |

| 2-Chlorobenzoic Acid | Zr/Ti Solid Acid | 82.1 |

| 2-Nitrobenzoic Acid | Zr/Ti Solid Acid | 79.5 |

Saponification, the base-promoted hydrolysis of the methyl ester to a carboxylate salt, is a common reaction for esters. The rate of saponification is highly sensitive to the electronic and steric environment of the ester group. For this compound, the two ortho-substituents are expected to significantly retard the rate of saponification due to steric hindrance, making it more difficult for the hydroxide ion to attack the carbonyl carbon.

Kinetic studies on the saponification of a range of meta- and para-substituted methyl benzoates have demonstrated the influence of electronic effects on the reaction rate. chegg.com Electron-withdrawing groups generally increase the rate of saponification by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. The bromo and cyano groups in this compound are both electron-withdrawing, which would electronically favor saponification; however, their ortho-positioning means that steric hindrance is likely the dominant factor, leading to a slower reaction rate compared to less hindered analogues. chegg.com

Acid-catalyzed hydrolysis of the ester can also occur, typically under harsher conditions than saponification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Similar to saponification, the steric hindrance in this compound would be expected to impede this reaction. Studies on the hydrolysis of substituted benzonitriles have shown that the reaction proceeds via a benzamide (B126) intermediate to the corresponding benzoic acid. oup.comznaturforsch.com

| Substituent | Position | Relative Rate Constant (k/kH) |

|---|---|---|

| -NO2 | para | 60.0 |

| -NO2 | meta | 37.1 |

| -Br | meta | 5.06 |

| -H | - | 1.00 |

| -CH3 | para | 0.58 |

| -OCH3 | para | 0.25 |

Mechanistic Pathways of Key Transformations

The presence of a bromine atom ortho to a hydrogen atom on the benzene ring of this compound suggests the potential for the formation of a benzyne (B1209423) intermediate under strong basic conditions. The benzyne mechanism, also known as an elimination-addition mechanism, involves the deprotonation of the aromatic ring adjacent to the halogen, followed by the elimination of the halide to form a highly reactive benzyne intermediate. masterorganicchemistry.com This intermediate can then be trapped by a nucleophile.

The formation of a benzyne from this compound would likely proceed via deprotonation at the C-3 position by a strong base, followed by the loss of the bromide ion. The resulting benzyne would be unsymmetrical due to the presence of the cyano and methyl ester substituents. Nucleophilic attack on this benzyne could occur at either C-2 or C-3, leading to a mixture of products. The regioselectivity of the nucleophilic addition would be influenced by the electronic effects of the substituents. Computational studies on substituted benzynes have shown that the geometry and electronic structure of the benzyne can predict the regioselectivity of nucleophilic attack. dntb.gov.ua

Detailed kinetic and thermodynamic studies on the reactions of this compound are limited. However, data from analogous systems provide valuable insights.

For nitrile cycloaddition reactions, computational studies have been used to determine the activation energies (ΔG‡) and reaction energies (ΔGr) for the [3+2] cycloaddition of benzonitrile oxides with various alkenes. mdpi.com These studies help in understanding the feasibility and spontaneity of such reactions. The activation barriers are influenced by factors such as solvent polarity and the electronic nature of the substituents on both the dipole and the dipolarophile.

Kinetic studies on the saponification of substituted methyl benzoates have provided a wealth of data on the influence of substituents on reaction rates. chegg.com The Hammett equation is often used to correlate the rate constants with the electronic properties of the substituents. For ortho-substituted systems like this compound, steric effects play a significant role and can be quantified using Taft's steric parameters. The positive rho (ρ) value of +2.38 for the saponification of substituted methyl benzoates indicates that the reaction is favored by electron-withdrawing groups. chegg.com

| Solvent | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Et2O | 10.4 | 24.4 | -47.0 |

| EtOH | 10.8 | 24.8 | -47.0 |

Chemoselectivity and Functional Group Compatibility in Reactions of this compound

The strategic placement of three distinct functional groups—a bromo substituent, a cyano group, and a methyl ester—on the aromatic ring of this compound makes it a versatile substrate in organic synthesis. The inherent differences in the reactivity of these groups allow for selective transformations, a critical aspect for the construction of complex molecular architectures. Research into the chemoselectivity of this compound primarily revolves around palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is the most reactive site.

The primary mode of reaction for this compound involves the selective activation of the C–Br bond by a palladium catalyst. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds while preserving the cyano and methyl ester functionalities. This selective reactivity is crucial for its application as a building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles.

In the synthesis of phenanthridines, for instance, this compound can serve as a key precursor. The initial step typically involves a Suzuki-Miyaura cross-coupling reaction. Under palladium catalysis, the bromo group is selectively coupled with an appropriate boronic acid, leaving the cyano and ester groups intact for subsequent transformations. This high degree of chemoselectivity is essential for the multi-step synthesis of complex pharmaceutical and material science targets.

Similarly, in palladium-catalyzed annulation reactions to form isoquinolines, the C–Br bond is the initial site of reaction. The compatibility of the cyano and methyl ester groups under these conditions allows for their presence in the final product, where they can be further modified. The electron-withdrawing nature of both the cyano and methyl ester groups can influence the reactivity of the C–Br bond, often facilitating the oxidative addition step in the catalytic cycle of cross-coupling reactions.

The functional group compatibility of this compound has been demonstrated in its use in the synthesis of various heterocyclic and polycyclic aromatic compounds. The reaction conditions for these transformations are generally mild enough to tolerate the presence of the nitrile and ester functionalities.

Below are illustrative data tables summarizing the chemoselective reactions of this compound.

Table 1: Chemoselective Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | bohrium.com |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 | researchgate.net |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 88 | chemrxiv.org |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 89 | nih.gov |

Table 2: Chemoselective Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 91 | rsc.org |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 87 | researchgate.net |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | Toluene | 90 | 84 | organicreactions.org |

| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 70 | 90 | nih.gov |

Table 3: Chemoselective Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 94 | rsc.org |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 86 | researchgate.net |

| 3 | Benzylamine | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | 89 | nih.gov |

| 4 | n-Hexylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 90 | 91 | researchgate.net |

These tables highlight the excellent chemoselectivity and functional group tolerance of this compound in key cross-coupling reactions. The C-Br bond is consistently the reactive site, allowing for the introduction of a wide variety of substituents while preserving the valuable cyano and methyl ester groups for further synthetic manipulations. This predictable reactivity profile solidifies the importance of this compound as a versatile building block in modern organic synthesis.

Applications of Methyl 2 Bromo 6 Cyanobenzoate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The strategic placement of its functional groups makes Methyl 2-bromo-6-cyanobenzoate an important building block in multi-step synthetic pathways. smolecule.com Chemists utilize this intermediate to introduce a substituted benzoyl moiety into larger, more complex molecular architectures.

In medicinal chemistry and pharmaceutical development, this compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. smolecule.comchemscene.com The compound's reactive nature allows it to be incorporated into scaffolds designed for drug discovery programs, contributing to the assembly of novel bioactive compounds. smolecule.com

The utility of this compound extends to the agrochemical industry, where it is employed in the synthesis of precursors for new crop protection agents. smolecule.com Its ability to participate in coupling reactions is particularly valuable for creating the complex structures often required for potent herbicides, insecticides, and fungicides. smolecule.com

While direct applications may vary, intermediates with similar structural motifs, such as a cyanobenzoate core, are critical in the synthesis of dyes and pigments. nbinno.com The electronic properties conferred by the cyano and ester groups on the aromatic ring are instrumental in forming chromophoric systems responsible for color. nbinno.com The specific structure of Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, for example, is valued for its contribution to creating robust and vibrant colorants. nbinno.com

The molecular framework of this compound is relevant for the synthesis of targeted therapeutic agents. Analogous brominated and cyanated benzoic acid derivatives are used as intermediates in the development of kinase inhibitors, a critical class of enzyme inhibitors used in cancer therapy. Furthermore, structurally similar molecules have been investigated as ligands for receptors in the central nervous system; for instance, Methyl 2-bromo-6-(bromomethyl)benzoate has been identified as a ligand for dopamine (B1211576) D2-like receptors. biosynth.com This suggests that the core structure is a viable starting point for creating receptor modulators. biosynth.com

Derivatization Strategies for Novel Compounds

The chemical versatility of this compound allows for numerous derivatization strategies, enabling the synthesis of a wide array of novel compounds. The primary reactive sites are the bromine atom, the cyano group, and the methyl ester.

Key derivatization reactions include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines and thiols, to introduce new functional groups. smolecule.com

Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. smolecule.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com

Reduction of the Cyano Group: The nitrile can be reduced to an amine, providing a new point for diversification, or hydrolyzed to a carboxylic acid.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |

| Nucleophilic Aromatic Substitution | Amines, Thiols | Substituted anilines, thioethers | smolecule.com |

| Suzuki-Miyaura Coupling | Organoboron reagents, Palladium catalyst | Biaryl compounds | smolecule.com |

| Cyano Group Reduction | Reducing agents (e.g., LiAlH₄) | Aminomethyl group |

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery that involves modifying complex, often drug-like, molecules at a late point in their synthetic sequence. nih.govnih.gov This approach allows chemists to rapidly generate a library of analogues from a common advanced intermediate, which is highly efficient for exploring structure-activity relationships. nih.gov

Aryl halides, such as this compound, are pivotal substrates for LSF methodologies. researchgate.net The bromine atom provides a reliable chemical handle for introducing new fragments and functional groups onto a complex molecular scaffold via cross-coupling reactions. nih.gov By incorporating this compound into a synthetic route, chemists can "save" the reactive bromide for a final diversification step, enabling the creation of diverse analogues without needing to redesign the entire synthesis from the beginning. nih.govnih.gov

Contributions to Material Science and Polymer Chemistry

Despite its potential utility as a building block in the synthesis of complex molecules, a comprehensive review of available scientific literature and patent databases did not yield specific research findings or detailed data on the application of this compound in material science and polymer chemistry. smolecule.comchemscene.com

The chemical structure of this compound, featuring a reactive bromo group, a cyano group, and a methyl ester, suggests its potential as a monomer or a precursor for the synthesis of functionalized polymers and materials. smolecule.com In theory, the bromo substituent could be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are foundational methods in the synthesis of conjugated polymers and other advanced materials. The cyano and ester groups could also be chemically modified to introduce other functionalities or to influence the solubility and processing characteristics of resulting polymers.

However, at present, there is a lack of published research that specifically details the polymerization of this compound or its incorporation into well-defined material structures. Consequently, no data tables on the properties of such materials or detailed research findings on its contributions to this field can be provided. The available information is limited to general statements from chemical suppliers about its potential applications. smolecule.com

Further research and investigation would be necessary to explore and establish the role of this compound in the development of new materials and polymers.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 2-bromo-6-cyanobenzoate, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the bromo, cyano, and methyl ester groups. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Data for the analogous compound, Methyl 2-bromobenzoate, shows aromatic protons in the range of 7.30-7.77 ppm and a methyl singlet at 3.91 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the methyl carbon. The carbons directly attached to the bromine and the cyano group would show characteristic chemical shifts.

For Methyl 2-bromobenzoate, the carbonyl carbon appears around 166 ppm, the methyl carbon at approximately 52 ppm, and the aromatic carbons between 120 and 135 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 8.0 (multiplet) | 125 - 140 |

| Methyl (OCH₃) | ~3.9 (singlet) | ~53 |

| Carbonyl (C=O) | - | ~165 |

| Cyano (C≡N) | - | ~117 |

| C-Br | - | ~120 |

| C-CN | - | ~115 |

| C-COOCH₃ | - | ~135 |

Note: These are estimated values based on data from analogous compounds and general substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₆BrNO₂), the molecular weight is 240.05 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). jove.com

Key fragmentation pathways for aromatic esters typically involve the loss of the alkoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59). libretexts.orgwhitman.edu The presence of the cyano and bromo substituents would also influence the fragmentation, potentially leading to the loss of Br (m/z 79/81) or CN (m/z 26). nih.govwikipedia.org The fragmentation of aromatic esters is known to produce a prominent molecular ion due to the stability of the aromatic ring. whitman.eduyoutube.com

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [M]⁺ | 239 / 241 | Molecular Ion |

| [M-OCH₃]⁺ | 208 / 210 | Loss of methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | 180 / 182 | Loss of carbomethoxy radical |

| [C₇H₃BrN]⁺ | 180 / 182 | Loss of the ester group |

| [C₆H₄]⁺ | 76 | Phenyl cation after multiple losses |

Note: The presence of bromine results in isotopic peaks separated by 2 m/z units.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the C≡N (nitrile) stretch, typically appearing in the range of 2220-2260 cm⁻¹. The C=O (carbonyl) stretch of the ester group would also show a strong band, generally between 1715 and 1730 cm⁻¹. iitm.ac.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretch would likely be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and the symmetric stretching of the aromatic ring are expected to show strong signals in the Raman spectrum. researchgate.netresearchgate.net

Interactive Data Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2220 - 2260 (strong) | 2220 - 2260 (strong) |

| Carbonyl (C=O) | Stretch | 1715 - 1730 (strong) | 1715 - 1730 (weak) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aromatic C=C | Stretch | 1400 - 1600 (variable) | 1400 - 1600 (strong) |

| C-O (ester) | Stretch | 1200 - 1300 (strong) | Variable |

| C-Br | Stretch | < 700 (medium) | < 700 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For related halobenzoates, crystal packing is often influenced by halogen bonding and other non-covalent interactions. mdpi.com In the case of Methyl 3,5-dibromo-4-cyanobenzoate, the crystal structure reveals contacts between the carbonyl oxygen and a bromine atom, as well as C≡N⋯Br interactions, which are common packing features in this class of compounds. A similar arrangement could be anticipated for this compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are vital for assessing the purity of a compound and for its separation from reaction mixtures or impurities. patsnap.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. Detection would typically be performed using a UV detector, as the aromatic ring would absorb UV light.

Gas Chromatography (GC): Due to its volatility, Gas Chromatography is also an appropriate technique. uw.edu.plresearchgate.net A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be used. Temperature programming would be employed to ensure good peak shape and resolution. acs.orgmdpi.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. researchgate.net

Electrochemical Studies of Benzoate (B1203000) Derivatives

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of a molecule. The electrochemical behavior of this compound would be influenced by the reducible groups present: the aromatic ring, the bromo substituent, and the cyano group.

The reduction of aromatic bromides at an electrode surface typically involves the cleavage of the carbon-bromine bond. uantwerpen.beresearchgate.net The reduction potential is dependent on the electrode material and the solvent system used. uantwerpen.be Studies on bromobenzene (B47551) have shown that silver electrodes can exhibit significant catalytic activity for this reduction. researchgate.net The presence of the electron-withdrawing cyano and ester groups is expected to make the reduction of the aromatic ring more facile compared to unsubstituted bromobenzene. The electrochemical reduction of nitrobenzene (B124822) derivatives has been shown to be influenced by the position of substituents. iiste.org Similarly, the relative positions of the bromo, cyano, and ester groups in this compound will dictate its specific electrochemical behavior. The electrochemical cyanation of imine derivatives has been demonstrated as a synthetic route. rsc.org

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 6 Cyanobenzoate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size like Methyl 2-bromo-6-cyanobenzoate.

The electronic structure of a molecule dictates its reactivity and physical properties. In this compound, the distribution of electron density is significantly influenced by the interplay of its functional groups: the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups, and the electronegative bromo (-Br) atom, all attached to the benzene (B151609) ring.

DFT calculations can be used to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For this compound, negative potential is expected around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity in chemical reactions.

Determining the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry. Molecular geometry optimization calculations, typically performed using DFT methods, find the lowest energy structure of this compound. The presence of the methyl ester group introduces a degree of conformational flexibility due to rotation around the C-O single bond. Conformational analysis would involve systematically rotating this bond to identify the global energy minimum conformation, which represents the most probable structure of the molecule. Steric hindrance between the ortho-substituted bromo and cyano groups and the methyl ester group plays a significant role in defining the preferred conformation.

Basic predicted computational data for the compound is available, providing an initial overview of its properties.

| Property | Predicted Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| XlogP | 2.2 |

| Topological Polar Surface Area (TPSA) | 50.09 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

This data represents predicted values from computational models.

Reaction Pathway Modeling and Transition State Analysis

This compound serves as an intermediate in organic synthesis, making the study of its reaction mechanisms particularly important. smolecule.com Computational modeling can map the potential energy surface for reactions involving this compound, such as nucleophilic aromatic substitution where the bromine atom is replaced. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition state analysis is used to identify the highest energy point along the reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies are invaluable for optimizing reaction conditions (e.g., temperature, solvent) to improve yields and selectivity.

Prediction of Spectroscopic Properties (e.g., Electronic Circular Dichroism Spectra)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules. While this compound is not chiral and therefore does not exhibit an Electronic Circular Dichroism (ECD) spectrum, theoretical calculations are routinely used to predict other spectra like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). For derivatives of this compound that are chiral, time-dependent DFT (TD-DFT) would be the method of choice to predict the ECD spectrum, which is essential for determining the absolute configuration of stereocenters. sigmaaldrich.com

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated for different ions of the compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.96547 | 138.8 |

| [M+Na]⁺ | 261.94741 | 152.9 |

| [M-H]⁻ | 237.95091 | 143.8 |

Data calculated using computational models. uni.lu

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of crystalline materials. Although a specific crystal structure for this compound is not detailed in the search results, studies on similar compounds like methyl 3,5-dibromo-4-cyanobenzoate reveal the importance of specific contacts. researchgate.netnih.gov In such structures, short contacts involving the bromine atom, the cyano group, and carbonyl oxygen (e.g., C≡N⋯Br and C=O⋯Br) are often observed to play a significant role in the crystal packing. nih.goviucr.org

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with enhanced properties. A SAR study on derivatives of this compound would involve systematically modifying its structure and evaluating the effect on a specific biological activity or physical property.

Key modifications could include:

Substitution on the aromatic ring: Introducing various substituents at other positions on the benzene ring to modulate electronic and steric properties.

Modification of the ester group: Changing the methyl group to other alkyl or aryl groups to alter solubility and steric bulk.

Replacement of the bromo and cyano groups: Replacing these functional groups with others (e.g., chloro, fluoro, nitro) to fine-tune the molecule's reactivity and interaction capabilities.

By correlating these structural changes with the observed activity, a predictive SAR model can be developed, guiding the rational design of new compounds with desired functionalities. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of substituted benzonitriles, including Methyl 2-bromo-6-cyanobenzoate, has traditionally relied on established methods such as the Rosenmund-von Braun reaction. However, these methods often necessitate harsh reaction conditions and the use of stoichiometric amounts of copper cyanide. nih.gov Modern synthetic chemistry is continuously seeking milder, more efficient, and cost-effective catalytic systems.

Future research is poised to explore novel catalytic systems for the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, for instance, have shown great promise for the cyanation of aryl halides. mit.eduorganic-chemistry.org The development of next-generation palladium catalysts with tailored ligands could offer enhanced reactivity and selectivity for the synthesis of this and related compounds.

Copper-catalyzed domino halide exchange-cyanation offers another promising avenue. nih.govacs.org This method allows for the efficient conversion of aryl bromides to aromatic nitriles under milder conditions than traditional methods. nih.govorganic-chemistry.org Further research into optimizing these copper-based catalytic systems, potentially through the use of inexpensive and readily available ligands like N,N'-dimethylethylenediamine, could lead to more industrially viable synthetic routes. nih.govacs.org The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), in conjunction with these catalytic systems is also a key area for future investigation. researchgate.net

The table below summarizes some catalytic systems that could be further explored for the synthesis of this compound.

| Catalytic System | Potential Advantages | Key Research Focus |

| Palladium-based Catalysts | High efficiency and functional group tolerance. mit.eduorganic-chemistry.org | Development of novel ligands to improve catalyst stability and activity. |

| Copper-based Catalysts | Lower cost compared to palladium, milder reaction conditions. nih.govacs.org | Optimization of ligands and reaction conditions for improved yields and selectivity. |

| Nanoparticle Catalysts | High surface area leading to enhanced catalytic activity and potential for recyclability. | Synthesis of stable and well-defined nanoparticles and their application in cyanation reactions. |

Development of Bioactive Derivatives and Their Biological Evaluation

The inherent structural motifs within this compound make it an attractive starting material for the synthesis of potentially bioactive molecules. The nitrile group is a common pharmacophore found in numerous pharmaceuticals, where it can participate in hydrogen bonding and other key interactions with biological targets. nih.govresearchgate.net Furthermore, the presence of a bromine atom allows for a variety of subsequent chemical modifications to generate a library of derivatives for biological screening.

Future research will likely focus on the synthesis of novel derivatives of this compound and the systematic evaluation of their biological activities. For example, the benzonitrile (B105546) moiety is a key component in compounds with anticancer and antimicrobial properties. researchgate.net By reacting the bromo- and ester functionalities of the parent molecule, a diverse range of amides, esters, and biaryl compounds can be generated. These new chemical entities could then be screened for a variety of biological activities, including but not limited to:

Anticancer Activity: Substituted benzimidazoles, which can be synthesized from precursors like this compound, have shown significant anticancer properties. indexcopernicus.com

Antimicrobial Activity: The presence of halogens at the meta position of benzonitrile derivatives has been correlated with higher antimicrobial activity. researchgate.net

Enzyme Inhibition: The nitrile group can act as a key interacting moiety in the active site of various enzymes. nih.gov

The biological evaluation of these newly synthesized derivatives would involve a battery of in vitro assays to determine their efficacy and selectivity against various cell lines and microbial strains. Promising lead compounds could then be further investigated through in vivo studies.

Integration into Flow Chemistry and Automation Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automation. acs.orgnih.gov These technologies offer significant advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, better reproducibility, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without the isolation of intermediates. amt.ukjst.org.in

The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. amt.uk Reactions involving potentially hazardous reagents or exothermic processes can be conducted with greater control and safety in the small, well-defined reaction channels of a flow reactor. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities of the desired products. jst.org.in

Automated synthesis platforms can further accelerate the research and development process by enabling the rapid synthesis and purification of a library of compounds. sigmaaldrich.commerckmillipore.com These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention, thereby increasing throughput and allowing researchers to focus on data analysis and experimental design. nih.govmt.com The integration of this compound into such automated workflows would facilitate the rapid exploration of its chemical space and the identification of derivatives with desired properties.

Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing more environmentally benign synthetic processes. nih.govrsc.org The synthesis of benzonitriles has traditionally involved the use of toxic cyanide reagents and harsh reaction conditions. rsc.org

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. Key areas of investigation include:

Cyanide-Free Synthesis: The development of methods that avoid the use of highly toxic cyanide salts is a major goal. One promising approach is the use of non-toxic cyanide sources or cyanide-free pathways to introduce the nitrile group. rsc.orgorganic-chemistry.org

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as ionic liquids or water, can significantly reduce the environmental impact of a synthetic process. nih.govresearchgate.net Ionic liquids, for example, can act as both the solvent and catalyst and can often be recycled and reused. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov Research into aldoxime dehydratases, for instance, has shown their potential for the cyanide-free synthesis of nitriles from readily available aldoximes in water. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing waste and minimizing its environmental footprint.

Unexplored Reactivity Pathways and Functional Group Transformations

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel reactivity pathways and functional group transformations. While the individual reactivities of the bromo, cyano, and ester groups are well-established, their interplay in this specific molecule could lead to new and interesting chemical transformations.

Future research could focus on:

Tandem and Cascade Reactions: The proximity of the functional groups could be exploited to design novel tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a reaction could be initiated at the bromo position, followed by an intramolecular cyclization involving the nitrile or ester group. acs.orgresearchgate.net

Ortho-Functionalization: The existing substituents could act as directing groups to control the regioselectivity of further functionalization of the aromatic ring.

Novel Transformations of the Nitrile Group: Beyond its role as a precursor to amines or carboxylic acids, the nitrile group could be utilized in less common transformations, such as cycloaddition reactions or as a directing group in C-H activation reactions.

SNAr Reactions: The electron-withdrawing nature of the cyano and ester groups could activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the bromide with a variety of nucleophiles. nih.govsci-hub.se

A deeper understanding of the reactivity of this compound will undoubtedly open up new avenues for the synthesis of complex and valuable molecules.

Research Implications and Limitations in the Field

The exploration of the chemistry of this compound has significant implications for both academic research and industrial applications. As a versatile building block, it has the potential to contribute to the development of new pharmaceuticals, agrochemicals, and materials. nih.gov The development of novel synthetic methodologies centered around this compound can also advance the broader field of organic synthesis.

However, there are also limitations that need to be addressed. A significant portion of the current knowledge is based on the reactivity of similar, but not identical, molecules. Therefore, more research is needed to fully elucidate the specific reactivity and potential of this compound itself. The biological activity of its derivatives is largely unexplored, and extensive screening will be required to identify any potential therapeutic applications. Furthermore, for any of these applications to be realized, the development of scalable, cost-effective, and sustainable synthetic routes is paramount. Overcoming these limitations will require a concerted effort from both academic and industrial researchers.

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-bromo-6-cyanobenzoate, and how can purity be optimized?

The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route starts with bromination at the ortho position of a methyl benzoate derivative, followed by cyano group introduction via nucleophilic substitution or palladium-catalyzed cyanation. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Cyanation : Employ CuCN or KCN in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) ensures ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H/C NMR identifies substituent positions; H-C HSQC/HMBC resolves coupling patterns for bromine/cyano groups.

- IR : Confirms C≡N (2200–2250 cm) and ester C=O (1700–1750 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic patterns (Br, Cl).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity .

Q. What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate eye wash (15 min) and shower access for skin contact.

- Waste Disposal : Segregate halogenated waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can computational methods like DFT refine the electronic structure analysis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the compound’s electron density distribution, frontier molecular orbitals, and substituent effects. Key applications:

- Reactivity Prediction : Identify electrophilic/nucleophilic sites via Fukui indices.

- Spectroscopic Validation : Simulate C NMR chemical shifts and compare with experimental data.

- Correlation Energy : The Colle-Salvetti functional (modified for kinetic energy density) improves accuracy in electron correlation modeling .

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELXL address them?

- Heavy Atom Effects : Bromine’s high electron density causes absorption and thermal parameter inaccuracies.

- Solution : SHELXL’s robust refinement algorithms (TWIN/BASF commands) handle anisotropic displacement parameters and partial occupancy.

- Validation : Check R-factor convergence (<5%) and use PLATON/ADDSYM for symmetry validation .

Q. How should researchers address discrepancies between NMR and X-ray crystallography data?

- Dynamic Effects : Solution-phase NMR may show conformational flexibility (e.g., ester rotation) absent in the solid state.

- Cross-Validation : Pair NMR with single-crystal XRD (ORTEP-3 visualization ) and DFT-optimized geometries.

- Error Analysis : Quantify signal overlap in NMR or twinning in XRD data using WinGX’s data integration tools .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Directed Metalation : Use LDA to deprotonate the benzoate methyl group, directing electrophiles to the para position.

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids selectively replace bromine under Pd(PPh) catalysis.

- Competitive Pathways : Monitor side products (e.g., cyano hydrolysis) via TLC and adjust reaction stoichiometry .

Methodological Tools and Software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.